(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Overview
Description
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine.
Reduction: The pyridine derivative undergoes reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 6-(trifluoromethyl)pyridin-3-one.
Reduction: Formation of 6-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-pyridinamine: Shares the trifluoromethyl-pyridine core but differs in functional groups.
6-(Trifluoromethyl)pyridin-3-amine: Another structurally related compound with different reactivity.
Uniqueness
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both a trifluoromethyl group and an alcohol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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